molecular formula C22H18N2OS B376024 (Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile CAS No. 310454-35-4

(Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile

Cat. No. B376024
CAS RN: 310454-35-4
M. Wt: 358.5g/mol
InChI Key: UWZWJCDQDXEDPO-UNOMPAQXSA-N
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Description

(Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The compound is a derivative of acrylonitrile and contains a thiazolyl and benzyl group.

Scientific Research Applications

Molecular Packing and Intermolecular Interactions

The study of molecular structures and intermolecular interactions in polymorphs of acrylonitrile derivatives highlights the significance of molecular packing properties. These interactions are crucial for interpreting the emission properties of these compounds, as demonstrated by the analysis of (Z)-2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile polymorphs. Such research sheds light on the role of molecular conformation changes, such as rotations around single C-C bonds, in influencing the solid-state properties of these materials (Percino et al., 2014).

Photophysical and Electrochemical Properties

Investigations into the photophysical and electrochemical characteristics of acrylonitrile derivatives, like (Z)-2-phenyl-3-(5-(4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)acrylonitrile, offer insights into their potential applications in materials science. These studies encompass a range of analytical techniques, including ultraviolet–visible spectrophotometry, cyclic voltammetry, and single-crystal X-ray diffraction, to elucidate the compounds' optical characteristics and redox properties (Bhanvadia et al., 2016).

Supramolecular Networks and Fluorescence Behavior

The molecular structure and supramolecular networking of acrylonitrile derivatives, such as (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile, play a pivotal role in their fluorescence behavior. The interactions between molecules, characterized by C–H⋯π and CH⋯HC edge-to-face interactions, contribute to the formation of a supramolecular network that influences the optical properties of the compound in both powder and single-crystal forms. Such research is vital for understanding the material's potential in optoelectronic applications (Percino et al., 2014).

properties

IUPAC Name

(Z)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-(4-phenylmethoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c23-13-19(22-24-21(15-26-22)18-8-9-18)12-16-6-10-20(11-7-16)25-14-17-4-2-1-3-5-17/h1-7,10-12,15,18H,8-9,14H2/b19-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZWJCDQDXEDPO-UNOMPAQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CSC(=N2)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=CSC(=N2)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(4-(benzyloxy)phenyl)-2-(4-cyclopropylthiazol-2-yl)acrylonitrile

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